3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-c]pyridine core. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
- 7-Chloro-1H-pyrazolo[3,4-c]pyridine
- 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation enhances its potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLZPMWTIBRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719948 | |
Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-22-4 | |
Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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